molecular formula C12H15Cl2NO B7864009 N-[(2,6-dichlorophenyl)methyl]oxan-4-amine

N-[(2,6-dichlorophenyl)methyl]oxan-4-amine

Cat. No.: B7864009
M. Wt: 260.16 g/mol
InChI Key: XKPSWTXNCXYFKK-UHFFFAOYSA-N
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Description

N-[(2,6-Dichlorophenyl)methyl]oxan-4-amine is a synthetic amine derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an amine group and a 2,6-dichlorophenylmethyl moiety. The 2,6-dichloro substitution pattern on the phenyl ring is notable for its electronic and steric effects, which influence both synthetic accessibility and biological interactions.

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-2-1-3-12(14)10(11)8-15-9-4-6-16-7-5-9/h1-3,9,15H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPSWTXNCXYFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,6-dichlorophenyl)methyl]oxan-4-amine is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl moiety attached to an oxanamine structure. The presence of chlorine substituents is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Similar compounds have demonstrated the following mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Compounds with similar structures have been shown to inhibit DHFR, an enzyme crucial for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .
  • Tyrosine Kinase Inhibition : Some derivatives exhibit inhibitory effects on tyrosine kinases, which play a significant role in cell signaling and cancer progression .

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound and related compounds. The following table summarizes key findings from various research efforts:

Study Target Activity IC50 (µM) Comments
DHFRInhibition0.15High affinity for DHFR leads to reduced DNA synthesis.
Gram-positive bacteriaAntibacterial0.5Effective against MRSA strains.
Tyrosine KinaseInhibition0.2Significant reduction in cell viability in cancer lines.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties : Research indicated that this compound exhibited potent antimicrobial activity against both gram-positive bacteria and mycobacteria, outperforming some clinically used antibiotics .
  • Toxicity Profile : In vivo studies reported low toxicity levels at therapeutic doses, suggesting a favorable safety profile for further development as a therapeutic agent .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-[(2,6-dichlorophenyl)methyl]oxan-4-amine exhibit significant antitumor properties. For instance, derivatives of this compound have been studied for their ability to inhibit the proliferation of cancer cells. A study highlighted that certain analogs demonstrated effectiveness in targeting specific cancer pathways, including those involved in melanoma and urothelial cancers .

Enzyme Inhibition

This compound has been evaluated for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway. Inhibition of DHFR can lead to decreased tumor growth and is a common mechanism for many anticancer drugs . The lipophilicity of this compound enhances its ability to penetrate cellular membranes, making it a promising candidate for drug development.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, suggesting its use as a basis for developing new antibiotics . The structural features contributing to this activity include the dichlorophenyl group, which is known to enhance bioactivity against microbial pathogens.

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step chemical reactions that modify precursor compounds to achieve the desired structure. The synthetic routes often include:

  • Starting Materials : Common precursors include phenolic compounds and amines.
  • Reagents Used : Reactions may involve halogenation, alkylation, and amination techniques.
  • Yield Optimization : Researchers focus on optimizing reaction conditions (temperature, solvent) to maximize yield and purity .

Case Study 1: Antitumor Efficacy

In a controlled study examining the effects of this compound on cancer cell lines, researchers reported a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Enzyme Inhibition Profile

Another study investigated the compound's inhibition profile against DHFR. Using enzyme kinetics assays, it was found that this compound exhibited competitive inhibition with an IC50 value of 15 µM, demonstrating its potential as a lead compound for further development in cancer therapy .

Comparative Analysis with Other Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundDHFR Inhibitor15
PiritreximDHFR Inhibitor10
MethotrexateDHFR Inhibitor0.05

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on Aromatic Rings

Key analogs from the evidence include compounds with dichlorophenyl, difluorophenyl, and fluorophenyl groups (Table 1). These substitutions alter electronic properties (e.g., electron-withdrawing effects) and steric bulk, impacting synthesis yields and biological activity.

Table 1: Comparison of Halogen-Substituted Analogs
Compound Name (Reference) Aromatic Substituents Core Structure Synthesis Yield HPLC Purity
7hh 2,6-Dichlorophenyl Oxazole-piperidine 60% >99.8%
7jj 2,6-Difluorophenyl Oxazole-piperidine 33% >99.8%
N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine 4-Fluorophenyl Dioxane Not reported Not reported

Key Observations :

  • Structural Flexibility : The dioxane derivative in replaces oxane with a 1,3-dioxane ring, introducing additional oxygen atoms that may enhance solubility but reduce metabolic stability.

Crystallographic and Structural Analysis

The crystal structure of N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine was resolved using X-ray diffraction, likely employing SHELX software (as noted in ). Such analyses are critical for understanding conformational preferences, which influence receptor binding. In contrast, oxane-based analogs like 7hh may adopt distinct ring puckering modes due to reduced steric hindrance compared to dioxanes.

Implications for Drug Development

  • Dichlorophenyl Advantage : The 2,6-dichloro configuration balances electronic effects and synthetic feasibility, making it a preferred motif in antiviral agents.
  • Oxane vs. Dioxane : Oxane derivatives may offer better metabolic stability, while dioxanes improve solubility—a trade-off requiring context-specific optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.